molecular formula C7H10ClNO2S B8579266 (3-Methylsulfonylphenyl)azanium;chloride

(3-Methylsulfonylphenyl)azanium;chloride

Cat. No.: B8579266
M. Wt: 207.68 g/mol
InChI Key: ZMPXGSYLKFAGOV-UHFFFAOYSA-N
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Description

(3-Methylsulfonylphenyl)azanium;chloride is an organic salt composed of a protonated amine (azanium) group attached to a 3-methylsulfonyl-substituted phenyl ring, with a chloride counterion.

Molecular Formula: C₇H₁₀ClNO₂S Molecular Weight: ~207.52 g/mol (calculated). Key Features:

  • Polar methylsulfonyl substituent enhancing hydrophilicity.
  • Aromatic phenyl backbone enabling π-π interactions.
  • Quaternary ammonium structure (azanium) offering stability and ionic character.

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

(3-methylsulfonylphenyl)azanium;chloride

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H

InChI Key

ZMPXGSYLKFAGOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)[NH3+].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Azanium Chlorides

Structural and Functional Group Analysis

Azanium chlorides vary widely based on substituents attached to the nitrogen or aromatic ring. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
(3-Methylsulfonylphenyl)azanium;chloride C₇H₁₀ClNO₂S 207.52 3-Methylsulfonylphenyl High polarity, potential H-bonding
Benzethonium chloride C₂₇H₄₂ClNO₂ 448.08 Benzyl-phenoxyethyl-dimethyl Lipophilic tail, antimicrobial
Methacholine chloride C₈H₁₈ClNO₂ 195.70 Acetyloxypropyl-trimethyl Ester group, parasympathomimetic
4-MPHP hydrochloride C₁₇H₂₆ClNO 295.85 4-Methylphenyl-pyrrolidinium Psychoactive (cathinone derivative)
Benzoxonium chloride C₂₀H₃₄ClNO₂ 363.94 Benzyl-dodecyl-bis(hydroxyethyl) Amphiphilic, antiseptic

Key Observations :

  • Polarity : The methylsulfonyl group in the target compound enhances water solubility compared to lipophilic analogs like benzethonium chloride.
  • Biological Activity: Substituents dictate applications. For example, benzethonium and benzoxonium chlorides exhibit antimicrobial properties due to amphiphilic structures , while cathinone derivatives (e.g., 4-MPHP) act as psychoactive agents .
  • Stability : Compounds with ester groups (e.g., methacholine) are prone to hydrolysis, whereas sulfonyl groups (as in the target) offer greater chemical stability .
Crystallographic Data:
  • Structures of similar compounds (e.g., cathinone hydrochlorides) were resolved using SHELX and ORTEP software, revealing planar aromatic systems and ionic packing . The target compound’s crystal structure is unreported but could be analyzed via these methods.

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